molecular formula C4HBr2FO2S2 B13213662 3,4-Dibromothiophene-2-sulfonyl fluoride

3,4-Dibromothiophene-2-sulfonyl fluoride

Cat. No.: B13213662
M. Wt: 324.0 g/mol
InChI Key: GPAZZZOJQHIWRB-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C4HBr2FO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromothiophene-2-sulfonyl fluoride typically involves the bromination of thiophene followed by sulfonylation and fluorination steps. One common method starts with 3,4-dibromothiophene, which is then subjected to sulfonylation using reagents such as sulfuryl chloride (SO2Cl2) to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromothiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3,4-Dibromothiophene-2-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dibromothiophene-2-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and in the inhibition of enzymes by forming stable adducts with active site residues.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromothiophene: Lacks the sulfonyl fluoride group, making it less reactive in certain contexts.

    2,5-Dibromothiophene: Similar structure but different substitution pattern, leading to different reactivity.

    Thiophene-2-sulfonyl fluoride: Lacks the bromine substituents, affecting its overall reactivity and applications.

Uniqueness

3,4-Dibromothiophene-2-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

Molecular Formula

C4HBr2FO2S2

Molecular Weight

324.0 g/mol

IUPAC Name

3,4-dibromothiophene-2-sulfonyl fluoride

InChI

InChI=1S/C4HBr2FO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H

InChI Key

GPAZZZOJQHIWRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)F)Br)Br

Origin of Product

United States

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